molecular formula C10H6N2O4 B11889433 Quinazoline-4,8-dicarboxylic acid CAS No. 569660-10-2

Quinazoline-4,8-dicarboxylic acid

Cat. No.: B11889433
CAS No.: 569660-10-2
M. Wt: 218.17 g/mol
InChI Key: WSUDNPPYDLEBPH-UHFFFAOYSA-N
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Description

Quinazoline-4,8-dicarboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of carboxylic acid groups at the 4 and 8 positions of the quinazoline ring enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-4,8-dicarboxylic acid typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of anthranilic acid with phthalic anhydride under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Quinazoline-4,8-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

    Biology: Quinazoline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.

    Medicine: Some derivatives of quinazoline-4,8-dicarboxylic acid are being investigated for their potential use in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of quinazoline-4,8-dicarboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression. By inhibiting these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

    Quinazoline: The parent compound without the carboxylic acid groups.

    Quinazolinone: A derivative with a carbonyl group at the 4-position.

    Quinazoline-2,4-dione: A compound with carbonyl groups at the 2 and 4 positions.

Uniqueness: Quinazoline-4,8-dicarboxylic acid is unique due to the presence of carboxylic acid groups at both the 4 and 8 positions, which enhances its reactivity and potential for forming diverse derivatives. This structural feature allows for the development of compounds with a wide range of biological activities and applications .

Properties

CAS No.

569660-10-2

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

quinazoline-4,8-dicarboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-9(14)6-3-1-2-5-7(6)11-4-12-8(5)10(15)16/h1-4H,(H,13,14)(H,15,16)

InChI Key

WSUDNPPYDLEBPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=CN=C2C(=O)O

Origin of Product

United States

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